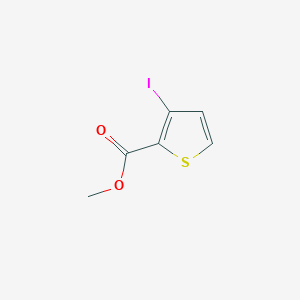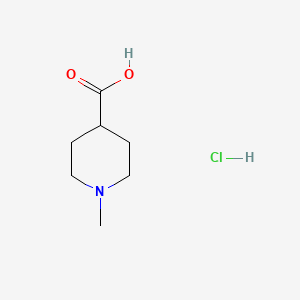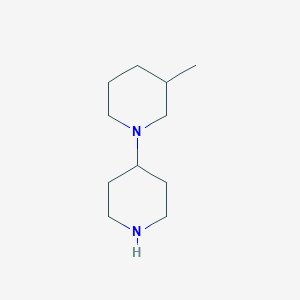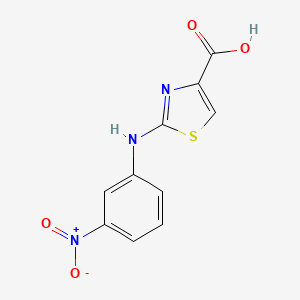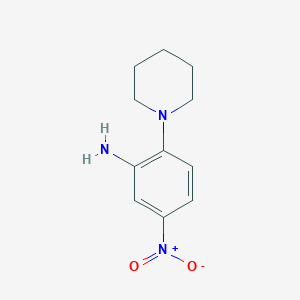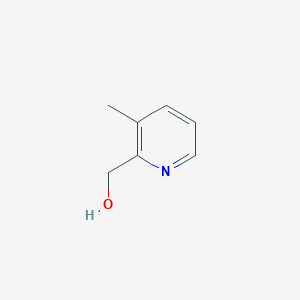
2-Hydroxymethyl-3-methylpyridine
概要
説明
2-Hydroxymethyl-3-methylpyridine is a chemical compound with the molecular formula C7H9NO . It is also known by its IUPAC name (3-methyl-2-pyridinyl)methanol . The compound has a molecular weight of 123.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted at one position by a methyl group and at another position by a hydroxymethyl group . The InChI key for this compound is ACDAPUOXXWLLSC-UHFFFAOYSA-N .科学的研究の応用
Photochemical Applications
- Photochemistry of Pyridines : The irradiation of 2- and 4-(hydroxymethyl)pyridines in aqueous acid-2-propanol solutions yields corresponding methylpyridines and 1,2-dipyridylethanes. This study indicates a unique behavior of 3-(hydroxymethyl)pyridine under similar conditions, suggesting potential applications in photochemical syntheses (Stenberg & Travecedo, 1971).
Biochemical Research
- Metabolism Studies : The metabolism of related compounds, such as 2-amino-3-methylpyridine, has been extensively studied in vitro using hepatic preparations, revealing insights into their biochemical transformations and interactions (Altuntas et al., 1997).
Synthesis of Derivatives
- Derivative Synthesis : The synthesis of various pyridine derivatives, including those related to vitamin B6, demonstrates the versatility of pyridine compounds in synthetic chemistry. This includes the synthesis of compounds like 4-norpyridoxine, which is derived from similar pyridine structures (Chekhun et al., 1974).
Pharmacological Research
- Retinoprotective Effects : Compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have shown promising retinoprotective effects in pharmacological studies, indicating potential therapeutic applications for pyridine derivatives (Peresypkina et al., 2020).
Material Science
- Electrochemical Applications : The electrochemical oxidation of pyridines, including 3-methylpyridine, at boron-doped diamond electrodes has implications in both electroorganic synthesis and wastewater treatment. This highlights the potential of pyridine compounds in environmental applications (Iniesta et al., 2001).
Safety and Hazards
The safety data sheet for related compounds suggests that they should be kept away from heat, sparks, open flames, and hot surfaces. They should be stored in a well-ventilated place and kept cool . Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented .
作用機序
Target of Action
Similar compounds like 3-hydroxy-2-methylpyridine have been known to play a role in the degradation of extracellular matrix proteins .
Mode of Action
It’s worth noting that related compounds, such as 3-hydroxy-2-methylpyridine, have been used in the synthesis of pyrimidine , suggesting potential interactions with biochemical pathways involved in nucleotide synthesis.
Biochemical Pathways
Given its structural similarity to 3-hydroxy-2-methylpyridine, it may be involved in the synthesis of pyrimidine , which is a key component of nucleic acids.
Result of Action
Related compounds have been implicated in the degradation of extracellular matrix proteins , suggesting potential roles in cellular remodeling processes.
生化学分析
Biochemical Properties
2-Hydroxymethyl-3-methylpyridine plays a significant role in biochemical reactions, particularly in the metabolism of vitamin B6. It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is crucial for the degradation of vitamin B6, highlighting the importance of this compound in maintaining cellular homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the oxidative stress response, thereby modulating cellular metabolism and protecting cells from oxidative damage . Additionally, this compound can influence cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, facilitating the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This enzyme-substrate interaction is essential for the compound’s role in vitamin B6 metabolism. Additionally, this compound can modulate enzyme activity by binding to active sites, leading to either inhibition or activation of enzymatic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cellular metabolism and protect against oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage regulation in the use of this compound for biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin B6. It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is crucial for the degradation and utilization of vitamin B6, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is essential for its biochemical activity and interaction with cellular components.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical functions. It is often found in the cytoplasm and mitochondria, where it participates in metabolic processes and interacts with enzymes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its proper function within cells.
特性
IUPAC Name |
(3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAPUOXXWLLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363870 | |
| Record name | 2-Hydroxymethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63071-09-0 | |
| Record name | 2-Hydroxymethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
